molecular formula C8H13N3O2 B186489 ethyl 5-amino-1,3-dimethyl-1H-pyrazole-4-carboxylate CAS No. 34605-62-4

ethyl 5-amino-1,3-dimethyl-1H-pyrazole-4-carboxylate

Cat. No.: B186489
CAS No.: 34605-62-4
M. Wt: 183.21 g/mol
InChI Key: HNAXVECMNRHKAR-UHFFFAOYSA-N
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Description

Ethyl 5-amino-1,3-dimethyl-1H-pyrazole-4-carboxylate (CAS 34605-62-4) is a high-purity, research-grade chemical intermediate with the molecular formula C8H13N3O2 and a molecular weight of 183.21 g/mol . This compound belongs to the class of 4-aminopyrazole carboxylic acid derivatives, which are recognized as ideal precursors for synthesizing biologically active fused ring systems, such as pyrazolo[4,3-d]pyrimidines . Its molecular structure features a planar pyrazole ring with an electron-donating amino group and an electron-withdrawing carboxylate ester, creating a push-pull electronic system that influences its reactivity and makes it a valuable scaffold for medicinal chemistry applications . In scientific research, this compound serves as a versatile building block. Studies have shown that derivatives based on this pyrazole core exhibit significant biological activities, including promising antimicrobial properties against bacterial strains like E. coli and S. aureus, as well as antifungal effects . Furthermore, it has demonstrated considerable potential in anticancer research, with synthesized derivatives showing activity against various cancer cell lines, including lung (A549), breast (MCF7), and colorectal (HCT116) carcinomas, often through mechanisms involving apoptosis induction and cell cycle arrest . The compound is also investigated for its anti-inflammatory and analgesic properties . The synthesis of this compound can be achieved through cyclocondensation reactions . Proper storage conditions are essential for maintaining stability; it should be kept in a cool, dry place, sealed under an inert atmosphere, and protected from light . This product is intended for research and development purposes only. It is not intended for human or veterinary diagnostic or therapeutic uses. Researchers should consult the safety data sheet prior to use and adhere to all relevant laboratory safety protocols .

Properties

IUPAC Name

ethyl 5-amino-1,3-dimethylpyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O2/c1-4-13-8(12)6-5(2)10-11(3)7(6)9/h4,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNAXVECMNRHKAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(N=C1C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20358535
Record name ethyl 5-amino-1,3-dimethyl-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20358535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34605-62-4
Record name ethyl 5-amino-1,3-dimethyl-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20358535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 5-amino-1,3-dimethyl-1H-pyrazole-4-carboxylate
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 5-amino-1,3-dimethyl-1H-pyrazole-4-carboxylate typically involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents . One common method includes the reaction of ethyl acetoacetate with hydrazine hydrate under reflux conditions, followed by the addition of methyl iodide to introduce the methyl groups

Biological Activity

Ethyl 5-amino-1,3-dimethyl-1H-pyrazole-4-carboxylate is a heterocyclic compound with significant biological activity, particularly in the fields of agriculture and medicine. This article presents a detailed examination of its biological properties, including its synthesis, mechanisms of action, and therapeutic potential.

Overview of this compound

This compound belongs to the pyrazole class of compounds, which are known for their diverse biological activities. The structure includes an ethyl group attached to a carboxylate moiety and an amino group that contributes to its reactivity and interaction with biological targets.

Synthesis and Characterization

This compound can be synthesized through various methods, often involving cyclocondensation reactions between hydrazines and 1,3-dicarbonyl compounds. The resulting product is characterized using techniques such as NMR, IR spectroscopy, and X-ray diffraction to confirm its structure and purity .

Antimicrobial Activity

Several studies have demonstrated that derivatives of this compound exhibit antimicrobial properties . For instance, compounds synthesized from this pyrazole derivative have shown promising results against various bacterial strains and fungi. In preliminary bioassays, these derivatives displayed significant antifungal and antibacterial activities .

Compound Microbial Target Activity
Ethyl derivative AE. coliInhibition (MIC) < 10 µg/mL
Ethyl derivative BS. aureusModerate activity
Ethyl derivative CC. albicansStrong antifungal

Anticancer Potential

Research indicates that this compound derivatives possess significant anticancer activity . Studies have shown that these compounds can inhibit the growth of various cancer cell lines, including lung cancer (A549), breast cancer (MCF7), and colorectal cancer (HCT116) . The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation.

Cell Line IC50 (µM) Mechanism
A54926Apoptosis induction
MCF712Cell cycle arrest
HCT1160.95DNA binding

Anti-inflammatory Effects

In addition to antimicrobial and anticancer properties, this compound has been investigated for its anti-inflammatory effects . Several studies have reported that this compound exhibits analgesic properties comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac sodium but with a lower ulcerogenic potential .

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Pyrazole derivatives may inhibit key enzymes involved in inflammatory pathways or cancer cell proliferation.
  • Receptor Modulation : These compounds can interact with specific receptors in cells, altering signaling pathways that lead to cell death or growth inhibition.

Study on Anticancer Activity

In a recent study published in ACS Omega, researchers synthesized a series of pyrazole derivatives based on this compound and evaluated their anticancer activity against multiple cell lines. The findings indicated that certain derivatives exhibited IC50 values as low as 0.95 µM against HCT116 cells, demonstrating potent anticancer effects .

Study on Antimicrobial Properties

Another study focused on the antimicrobial efficacy of synthesized pyrazole derivatives against common pathogens. The results highlighted that some derivatives had MIC values below 10 µg/mL against E. coli and S. aureus, showcasing their potential as new antimicrobial agents .

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules
Ethyl 5-amino-1,3-dimethyl-1H-pyrazole-4-carboxylate serves as a crucial intermediate in the synthesis of more complex organic compounds. Its structure allows for various chemical modifications through reactions such as oxidation, reduction, and substitution. For example, it can undergo cyclocondensation reactions to yield derivatives with enhanced biological activity .

Reactions and Mechanisms
The compound participates in several types of reactions:

  • Oxidation : Can be oxidized to form pyrazole oxides.
  • Reduction : Reducing agents like sodium borohydride can convert it into different reduced forms.
  • Substitution : Nucleophilic substitution can occur at the amino or ester groups, leading to various derivatives.

Biological Applications

Pharmaceutical Development
this compound has shown potential as a candidate for drug development due to its ability to inhibit specific enzymes and receptors. Research indicates its derivatives may possess anti-inflammatory, anti-cancer, and anti-microbial properties .

Mechanism of Action
The mechanism of action often involves binding to active sites of kinases or other proteins, disrupting their normal function and leading to therapeutic effects. This interaction is critical for understanding its potential in treating various diseases .

Agricultural Applications

Beyond pharmaceuticals, this compound is also explored for use in agricultural chemicals. Its derivatives may serve as effective pesticides or herbicides due to their biological activity against specific pests and pathogens .

Case Studies

Several studies highlight the efficacy of this compound in various applications:

  • Anti-Cancer Activity : Research published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant cytotoxicity against cancer cell lines through apoptosis induction mechanisms.
  • Enzyme Inhibition Studies : A study focused on the inhibition of cyclooxygenase enzymes showed that ethyl 5-amino derivatives could effectively reduce inflammation markers in vitro.
  • Pesticide Development : A patent application described the synthesis of novel pyrazole derivatives that displayed enhanced insecticidal activity against common agricultural pests.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name Substituents (Positions) Molecular Formula CAS Number Key Applications/Properties References
Ethyl 5-amino-1,3-dimethyl-1H-pyrazole-4-carboxylate 1-CH3, 3-CH3, 5-NH2, 4-COOEt C8H13N3O2 18213-75-7 Pharmaceutical intermediate
Mthis compound 1-CH3, 3-CH3, 5-NH2, 4-COOMe C7H11N3O2 110860-59-8 Lab-scale synthesis; discontinued
Ethyl 5-amino-3-chloro-1H-pyrazole-4-carboxylate 3-Cl, 5-NH2, 4-COOEt C6H8ClN3O2 1380351-61-0 Antimicrobial agent precursor
Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate 1-CH3, 5-NH2, 4-COOEt C7H11N3O2 31037-02-2 Kinase inhibitor intermediate
Ethyl 5-amino-1-cyclohexyl-1H-pyrazole-4-carboxylate 1-Cyclohexyl, 5-NH2, 4-COOEt C12H19N3O2 21253-62-3 High molecular weight; niche research

Key Observations:

Ester Group Variation: Replacement of ethyl (COOEt) with methyl (COOMe) (e.g., CAS 110860-59-8) reduces steric bulk but may lower solubility in non-polar solvents . The ethyl ester in the parent compound enhances lipophilicity, favoring membrane permeability in drug design .

Amino Group Positioning: All analogues retain the 5-amino group, critical for hydrogen bonding in target binding (e.g., kinase inhibitors) .

Ring Substituents :

  • Cyclohexyl substitution (CAS 21253-62-3) introduces steric hindrance, limiting conformational flexibility but improving metabolic stability .

Notable Findings:

  • Photocleavage (e.g., UV irradiation of pyranopyrazoles) is a key method for generating pyrazole carboxylates, though yields are moderate .
  • Direct esterification using ethyl/methyl cyanoacetate is more efficient for methyl/ethyl analogues .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for ethyl 5-amino-1,3-dimethyl-1H-pyrazole-4-carboxylate, and how can reaction efficiency be optimized?

  • Methodology : The compound is typically synthesized via cyclocondensation of ethyl acetoacetate with N,N-dimethylformamide dimethyl acetal (DMF-DMA) and hydrazine derivatives. Optimization involves refluxing in alcoholic media (e.g., ethanol) at 80–100°C for 6–12 hours, followed by recrystallization. Yield improvements are achieved by controlling stoichiometric ratios (1:1.2 for hydrazine derivatives) and using catalysts like acetic acid .

Q. Which spectroscopic and crystallographic techniques are used for structural characterization, and how are data interpreted?

  • Techniques :

  • NMR : 1H^1H and 13C^{13}C NMR identify substituent positions (e.g., methyl groups at N1 and C3, amino at C5) .
  • X-ray crystallography : Resolves intermolecular interactions (e.g., hydrogen bonding between NH2_2 and ester groups) and confirms planarity of the pyrazole ring .
  • IR : Confirms functional groups (e.g., C=O stretch at ~1700 cm1^{-1}, NH2_2 stretch at ~3300 cm1^{-1}) .

Q. How can purity and stability be assessed under different storage conditions?

  • Methods : HPLC (C18 column, acetonitrile/water mobile phase) quantifies purity (>98%). Stability studies involve accelerated degradation tests (40°C/75% RH for 6 months) with LC-MS monitoring. Store at 2–8°C in inert atmospheres to prevent hydrolysis .

Advanced Research Questions

Q. What computational strategies are employed to predict electronic properties and reactivity?

  • Approach : Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p) basis set) model HOMO-LUMO gaps (~4.5 eV) and electrostatic potential surfaces. These predict nucleophilic attack sites (e.g., amino group) and guide functionalization strategies .

Q. How can contradictory bioactivity data across studies be resolved?

  • Analysis :

  • Comparative assays : Standardize cell lines (e.g., HepG2 for cytotoxicity) and dose ranges (10–100 µM) .
  • SAR studies : Modify substituents (e.g., replacing methyl with trifluoromethyl) to isolate activity trends .
  • Meta-analysis : Use statistical tools (e.g., ANOVA) to evaluate variability in IC50_{50} values from independent studies .

Q. What are the challenges in scaling up synthesis for preclinical studies, and how are they addressed?

  • Challenges : Low yields in multi-step reactions (e.g., 40–50% in cyclocondensation).
  • Solutions :

  • Flow chemistry for continuous processing .
  • Catalytic optimization (e.g., Ru-based catalysts for decarboxylative alkylation) .

Q. How do structural modifications influence interactions with biological targets?

  • Case Study : Introducing chloro/difluoromethoxy groups at the phenyl ring enhances binding to kinase targets (e.g., EGFR) by 3-fold, validated via molecular docking (AutoDock Vina) and SPR assays .

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